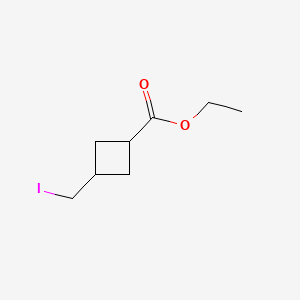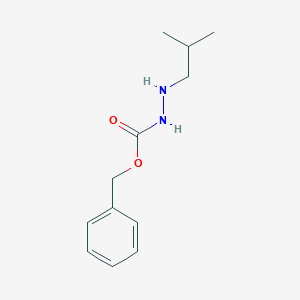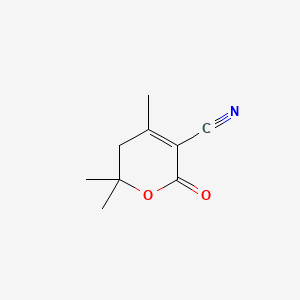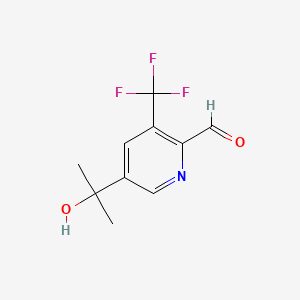
5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde is a chemical compound with a unique structure that includes a trifluoromethyl group and a hydroxypropan-2-yl group attached to a picolinaldehyde backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the picolinaldehyde core, followed by the introduction of the trifluoromethyl group and the hydroxypropan-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
5-(2-Hydroxypropan-2-yl)-3-methylpicolinaldehyde: Similar structure but lacks the trifluoromethyl group.
5-(2-Hydroxypropan-2-yl)-3-chloropicolinaldehyde: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(2-Hydroxypropan-2-yl)-3-(trifluoromethyl)picolinaldehyde imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
特性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
5-(2-hydroxypropan-2-yl)-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,16)6-3-7(10(11,12)13)8(5-15)14-4-6/h3-5,16H,1-2H3 |
InChIキー |
UCANYYRDJIGSEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(N=C1)C=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


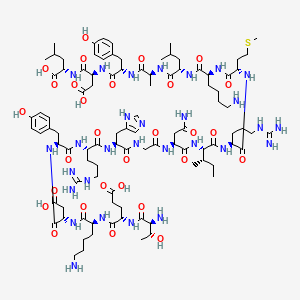
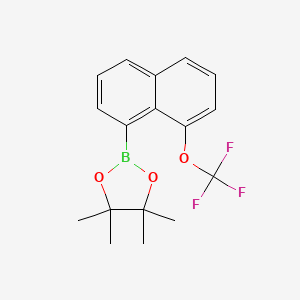
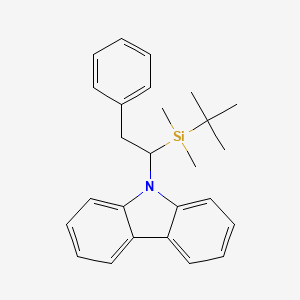

![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

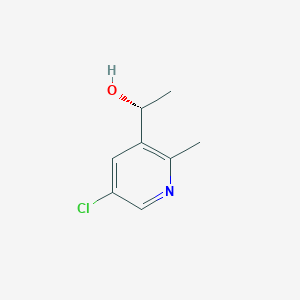
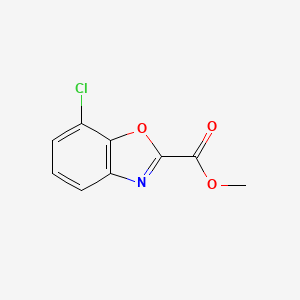
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
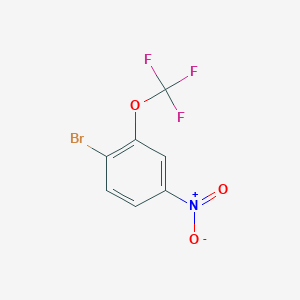
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
